![molecular formula C18H23N5O2 B11832381 4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine](/img/structure/B11832381.png)
4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,8-Diazabicyclo[321]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a diazabicyclo octane moiety and a methoxymethoxy phenyl group attached to a pyridazin-3-amine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the Diazabicyclo Octane Core: This can be achieved through enantioselective construction methods, which are crucial for ensuring the correct stereochemistry of the compound.
Attachment of the Methoxymethoxy Phenyl Group:
Formation of the Pyridazin-3-amine Core:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to maintain consistency and efficiency.
化学反应分析
Types of Reactions
4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine has several applications in scientific research:
Medicinal Chemistry: The compound is being explored as a potential inhibitor for KRAS G12D mutant oncoproteins, which are implicated in various cancers
Biological Studies: Its unique structure makes it a valuable tool for studying biochemical pathways and molecular interactions.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in the synthesis of other complex molecules and materials.
作用机制
The mechanism by which 4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine exerts its effects involves its interaction with specific molecular targets. For instance, as a KRAS G12D inhibitor, it binds to the mutant KRAS protein, preventing its interaction with downstream signaling molecules and thereby inhibiting cancer cell proliferation .
相似化合物的比较
Similar Compounds
4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)pyrido[4,3-d]pyrimidines: These compounds share the diazabicyclo octane core and are also used as KRAS inhibitors.
4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-7-naphthalene-pyrido[4,3-d]pyrimidine derivatives: These derivatives are structurally similar and have applications in cancer treatment.
Uniqueness
What sets 4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to inhibit KRAS G12D mutants makes it a promising candidate for targeted cancer therapies.
属性
分子式 |
C18H23N5O2 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-6-[2-(methoxymethoxy)phenyl]pyridazin-3-amine |
InChI |
InChI=1S/C18H23N5O2/c1-24-11-25-17-5-3-2-4-14(17)15-8-16(18(19)22-21-15)23-9-12-6-7-13(10-23)20-12/h2-5,8,12-13,20H,6-7,9-11H2,1H3,(H2,19,22) |
InChI 键 |
DTCMJGGEEDOVSB-UHFFFAOYSA-N |
规范 SMILES |
COCOC1=CC=CC=C1C2=NN=C(C(=C2)N3CC4CCC(C3)N4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


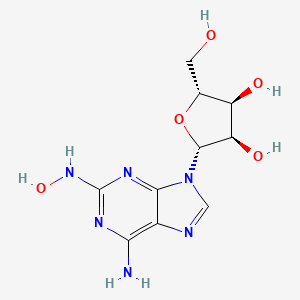


![Ethyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11832334.png)
![8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B11832339.png)

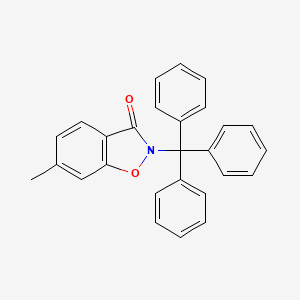
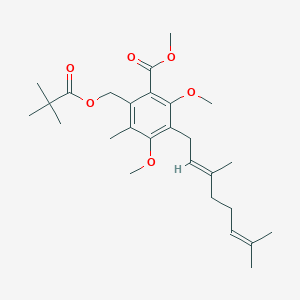
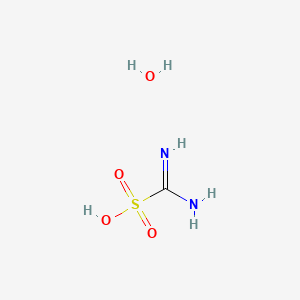
![benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate](/img/structure/B11832365.png)
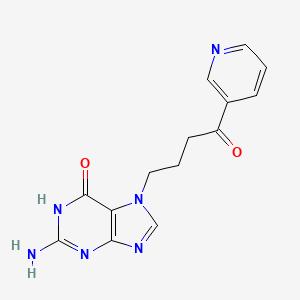
![Butanoic acid, 4-iodo-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-, ethyl ester, (2S)-](/img/structure/B11832379.png)

![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(oxan-2-yloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B11832387.png)
